ERβ Subtype Selectivity: 300-Fold Discrimination Over ERα in 4-Cycloheptylphenol Derivatives
The lead compound derived from the 4-cycloheptylphenol scaffold, 4-(4-hydroxyphenyl)cycloheptanemethanol, demonstrates a 300-fold selectivity for activating the estrogen receptor β (ERβ) isoform over the α isoform (ERα) [1]. This contrasts sharply with many environmental alkylphenols and smaller cycloalkylphenols, which typically exhibit pan-ER agonist activity or only modest selectivity (often <10-fold) [2].
| Evidence Dimension | ERβ/ERα Selectivity Ratio |
|---|---|
| Target Compound Data | 300-fold selectivity for ERβ over ERα (for the lead derivative 4-(4-hydroxyphenyl)cycloheptanemethanol) |
| Comparator Or Baseline | Class of environmental alkylphenols and cyclohexylphenols (e.g., 4-cyclohexylphenol) which generally display pan-agonist activity or low selectivity (<10-fold). |
| Quantified Difference | >290-fold improvement in selectivity compared to non-selective or weakly selective alkylphenol agonists. |
| Conditions | Cell-based reporter gene assays and direct binding assays on human ERα and ERβ. |
Why This Matters
High ERβ selectivity is a critical differentiator for therapeutic applications, as it avoids the proliferative side effects on breast and uterine tissue associated with ERα activation, making the 4-cycloheptylphenol scaffold uniquely valuable for developing safer endocrine therapies.
- [1] Sampathi Perera KLI, Hanson AM, Lindeman S, Imhoff A, Lu X, Sem DS, Donaldson WA. Synthesis and evaluation of 4-cycloheptylphenols as selective Estrogen receptor-β agonists (SERBAs). Eur J Med Chem. 2018 Sep 5;157:791-804. doi: 10.1016/j.ejmech.2018.08.006. PMID: 30144697. View Source
- [2] Kuiper GG, Lemmen JG, Carlsson B, Corton JC, Safe SH, van der Saag PT, van der Burg B, Gustafsson JA. Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta. Endocrinology. 1998 Oct;139(10):4252-63. doi: 10.1210/endo.139.10.6216. PMID: 9751507. View Source
